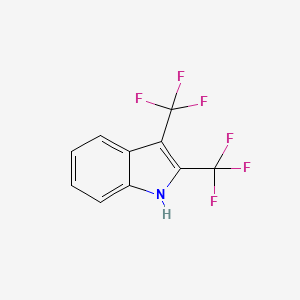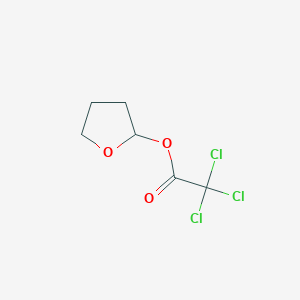
Oxolan-2-yl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-2-yl trichloroacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a trichloroacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxolan-2-yl trichloroacetate typically involves the esterification of oxolan-2-ol with trichloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Oxolan-2-yl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxolan-2-ol and trichloroacetic acid.
Reduction: The trichloroacetate group can be reduced to a dichloroacetate or monochloroacetate group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroacetate group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Hydrolysis: Oxolan-2-ol and trichloroacetic acid.
Reduction: Oxolan-2-yl dichloroacetate or oxolan-2-yl monochloroacetate.
Substitution: Various substituted oxolan-2-yl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Oxolan-2-yl trichloroacetate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives. Its unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a prodrug. The trichloroacetate group can be hydrolyzed in vivo to release the active oxolan-2-ol, which may have therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of oxolan-2-yl trichloroacetate involves its hydrolysis to release oxolan-2-ol and trichloroacetic acid. The oxolan-2-ol can interact with various molecular targets, depending on its specific structure and functional groups. The trichloroacetic acid released can act as a strong acid, influencing the pH and chemical environment in which it is released.
Vergleich Mit ähnlichen Verbindungen
- Oxolan-2-yl dichloroacetate
- Oxolan-2-yl monochloroacetate
- Oxolan-2-yl acetate
Comparison: Oxolan-2-yl trichloroacetate is unique due to the presence of three chlorine atoms in the trichloroacetate group, which imparts distinct chemical properties such as increased reactivity and acidity compared to its dichloroacetate and monochloroacetate counterparts. This makes it particularly useful in reactions requiring strong electrophiles or acids.
Eigenschaften
CAS-Nummer |
64258-35-1 |
|---|---|
Molekularformel |
C6H7Cl3O3 |
Molekulargewicht |
233.5 g/mol |
IUPAC-Name |
oxolan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H7Cl3O3/c7-6(8,9)5(10)12-4-2-1-3-11-4/h4H,1-3H2 |
InChI-Schlüssel |
CCZDALYBDYSYID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14508209.png)

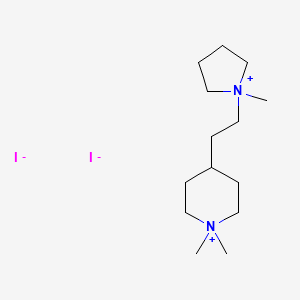


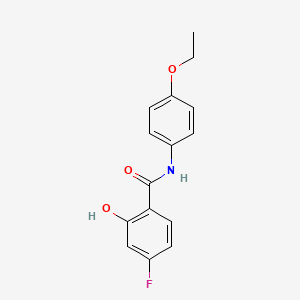
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
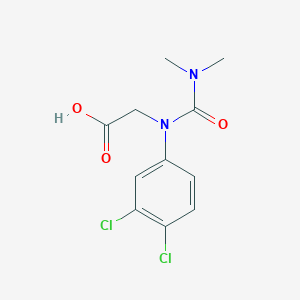
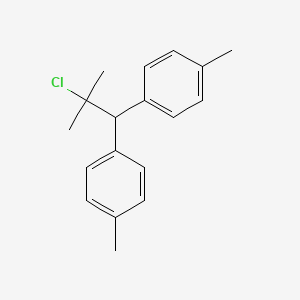

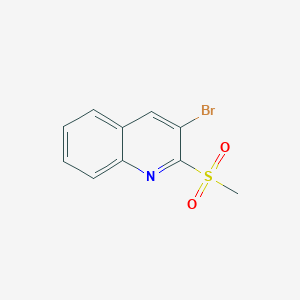
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
